Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride

Description

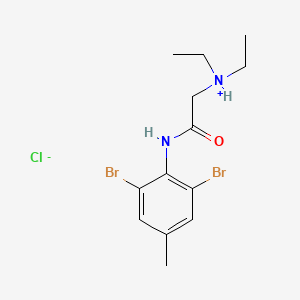

Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride (CAS: 52400-80-3) is a halogenated acetanilide derivative with the molecular formula C₁₃H₁₈Br₂N₂O·HCl and a molecular weight of 414.61 g/mol . Structurally, it features bromine atoms at the 2' and 6' positions, a methyl group at the 4' position, and a diethylamino side chain at the 2-position of the acetanilide backbone. The hydrochloride salt enhances its water solubility, a common modification for pharmaceutical compounds.

Toxicity studies indicate it is poisonous via intraperitoneal administration (rat LD₅₀: 234 mg/kg) and moderately toxic subcutaneously (rat LD₅₀: 505 mg/kg). It is also a severe eye irritant (2% solution caused minimal lethal dose in rabbit eyes) . Upon decomposition, it emits toxic fumes of HBr, NOₓ, and HCl, necessitating careful handling .

Properties

CAS No. |

77966-70-2 |

|---|---|

Molecular Formula |

C13H19Br2ClN2O |

Molecular Weight |

414.56 g/mol |

IUPAC Name |

[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium;chloride |

InChI |

InChI=1S/C13H18Br2N2O.ClH/c1-4-17(5-2)8-12(18)16-13-10(14)6-9(3)7-11(13)15;/h6-7H,4-5,8H2,1-3H3,(H,16,18);1H |

InChI Key |

LATRIXVLHRLHPP-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1Br)C)Br.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- 2,6-Dibromo-4-methylaniline is the primary aromatic amine starting material. It is commercially available or can be synthesized by bromination of 4-methylaniline under controlled conditions to selectively introduce bromine atoms at the 2' and 6' positions.

Acetylation of Substituted Aniline

- The aniline derivative is acetylated to form the acetanilide intermediate.

- Typical reagents: acetyl chloride or acetic anhydride.

- Solvent: dichloromethane (DCM) or acetonitrile.

- Base: triethylamine (TEA) or potassium thioacetate (the latter is a novel acetylating reagent reported for acetanilide derivatives synthesis at room temperature with high efficiency and functional group tolerance).

- Reaction conditions: ambient temperature (20–25 °C), stirring for 2–4 hours.

- Novel method using potassium thioacetate and tert-butyl nitrite in acetonitrile at 25 °C for 4 hours achieves high yield and functional group tolerance.

Bromination (if not pre-brominated)

- Bromination at 2' and 6' positions can be performed using bromine (Br₂) in acetic acid or other suitable solvents.

- Careful control of temperature and stoichiometry is required to avoid over-bromination or side reactions.

Introduction of the Diethylamino Group

- Nucleophilic substitution at the 2-position of the acetanilide derivative with diethylamine.

- Conditions: reaction in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

- pH control is important to favor substitution and minimize side reactions.

- Temperature: ambient to slightly elevated (25–40 °C).

- Reaction time: 2–6 hours depending on scale and conditions.

Formation of Hydrochloride Salt

- The free base is treated with hydrochloric acid (HCl) in ethanol or other polar solvents.

- This step enhances water solubility and stabilizes the compound.

- Conditions: room temperature, stirring for 1–2 hours.

- The hydrochloride salt precipitates and is isolated by filtration and drying.

Industrial Scale Considerations

- Large-scale reactors with controlled temperature and pressure are used to maintain consistent product quality.

- Reaction monitoring by HPLC or NMR ensures completion and purity.

- Purification methods include recrystallization from suitable solvents and chromatographic techniques.

- Typical yields reported are high, often above 80% for each step, with overall purity exceeding 95% after final purification.

Comparative Data Table of Key Reaction Steps

Research Findings and Optimization Notes

- The use of potassium thioacetate as an acetylating agent with tert-butyl nitrite accelerates the acetylation step under mild conditions, offering a safer and more environmentally friendly alternative to acetyl chloride.

- Bromination must be carefully controlled to avoid polybromination or degradation of the amine functionality.

- Diethylamino substitution is sensitive to solvent and pH; polar aprotic solvents and mild bases favor high yields.

- Hydrochloride salt formation improves compound handling and bioavailability.

- Analytical techniques such as HPLC, NMR, and melting point determination are essential for confirming purity and structure at each stage.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.

Substitution: The compound can participate in substitution reactions, where the dibromo groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

Reduction Products: Compounds with reduced bromine content.

Substitution Products: New compounds with different functional groups replacing the dibromo groups.

Scientific Research Applications

Chemistry:

Catalysis: The compound is used as a catalyst in various organic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand its interactions with biological molecules.

Medicine:

Drug Development: It is explored for its potential as a lead compound in drug development.

Industry:

Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, focusing on substituents, molecular properties, toxicity, and applications.

Table 1: Key Properties of Acetanilide Derivatives

Structural and Functional Differences

Halogen Substituents: The target compound’s 2',6'-dibromo groups confer higher molecular weight and lipophilicity compared to chloro analogs (e.g., 4'-amino-2',6'-dichloroacetanilide) . Bromine’s larger atomic radius may enhance membrane permeability but also increases toxicity due to stronger covalent bonding with biological targets . Lidocaine uses 2',6'-dimethyl groups, reducing electronegativity and improving safety for clinical use as a sodium channel blocker .

4'-Amino substitution () introduces a polar NH₂ group, likely enhancing hydrogen bonding but reducing lipid solubility.

Toxicity Profiles :

- The target compound’s intraperitoneal LD₅₀ (234 mg/kg) is significantly lower (more toxic) than lidocaine’s approximate 40–100 mg/kg range in rodents, underscoring its hazardous profile .

- Subcutaneous toxicity (505 mg/kg) suggests moderate absorption barriers, contrasting with lidocaine’s rapid systemic uptake and metabolization .

Research and Application Insights

- Lidocaine Hydrochloride is a benchmark for local anesthetics due to its balanced efficacy and safety. Its dimethyl groups optimize steric and electronic effects for prolonged nerve blockade .

- The target compound ’s bromine substituents may have been explored for enhanced potency in early-stage research but discarded due to unacceptable toxicity .

- Dichloro-methoxy analogs () are synthetic intermediates in antimalarial or antimicrobial studies, leveraging halogenated aromatic systems for target engagement .

Notes

- Decomposition Risks: The target compound emits toxic HBr, NOₓ, and HCl upon heating, requiring stringent safety protocols compared to more stable analogs like lidocaine .

- Market Status: While discusses meta-amino acetanilide hydrochloride markets, the target compound’s commercial viability remains unverified, likely confined to niche research contexts.

Biological Activity

Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19Br2ClN2O

- Molecular Weight : 414.61 g/mol

- CAS Registry Number : 77966-70-2

Pharmacological Profile

The compound exhibits various biological activities that can be categorized into several key areas:

1. Anti-inflammatory Activity

Studies have indicated that derivatives of acetanilide can exhibit anti-inflammatory effects. In particular, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 in various animal models of inflammation, including adjuvant arthritis models .

2. Analgesic Effects

Acetanilide derivatives are often evaluated for their analgesic properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pain pathway. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing pain perception .

3. Antioxidant Activity

Research has shown that certain acetanilide derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly relevant in neurodegenerative disease models where oxidative damage is a contributing factor .

Case Study 1: Anti-inflammatory Effects in Adjuvant Arthritis

A study investigated the effects of acetanilide derivatives on adjuvant-induced arthritis in rats. The results demonstrated significant reductions in paw swelling and histopathological changes associated with inflammation when treated with the compound. The treatment group showed decreased levels of TNF-alpha and IL-1 compared to controls .

Case Study 2: Analgesic Activity Assessment

In a controlled trial assessing analgesic efficacy, rats were administered varying doses of acetanilide derivatives. Pain thresholds were measured using the hot plate test, revealing a dose-dependent increase in pain tolerance among treated animals compared to untreated controls .

The biological activity of acetanilide derivatives can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the secretion of cytokines involved in inflammation, thereby alleviating symptoms associated with inflammatory diseases.

- COX Inhibition : By inhibiting COX enzymes, these compounds reduce the synthesis of pain mediators like prostaglandins.

- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Data Summary Table

Q & A

Q. Optimization Tips :

- Solvent selection : DCM or DMF (dimethylformamide) for solubility and reaction efficiency .

- Temperature control : Maintain ambient temperature during acetylation to avoid side reactions .

- Purification : Use column chromatography or recrystallization for intermediates; confirm purity via melting point and ¹H-NMR .

How can structural characterization and purity validation be systematically performed?

Basic Research Question

A combination of analytical techniques is critical:

- ¹H-NMR : Verify substituent positions (e.g., diethylamino protons at δ ~2.5–3.5 ppm, aromatic protons for bromine substitution patterns) .

- Melting point : Compare observed values with literature data (e.g., reported derivatives in ).

- Mass spectrometry (MS) : Confirm molecular weight (MW: 414.61 g/mol) and fragmentation patterns .

- Elemental analysis : Validate C, H, N, Br, and Cl content.

Q. Advanced Consideration :

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects (if single crystals are obtainable).

How should researchers address contradictions in toxicity data across studies?

Advanced Research Question

reports conflicting toxicity profiles:

| Route | LD₅₀ (rat) | Severity |

|---|---|---|

| Intraperitoneal | 234 mg/kg | Poison |

| Subcutaneous | 505 mg/kg | Moderately toxic |

Q. Resolution Strategies :

Dose-dependent effects : Lower LD₅₀ for intraperitoneal routes suggests higher systemic absorption.

Metabolic studies : Investigate hydrolysis products (e.g., release of HCl, Br⁻) using HPLC-MS .

Species-specific sensitivity : Compare rodent data with in vitro human cell-line assays (e.g., HepG2).

What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question

SAR Focus :

Q. Methodology :

Synthetic diversification : Use parallel synthesis to generate analogs (e.g., ’s TLC-monitored reactions).

Biological assays : Test analogs for receptor binding (e.g., acetylcholine esterase inhibition) or cytotoxicity.

Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity.

What safety protocols are essential for handling this compound, given its toxicological profile?

Basic Research Question

Critical Precautions :

Q. Emergency Response :

How can researchers resolve discrepancies in spectral data during characterization?

Advanced Research Question

Common Issues :

- Peak splitting in ¹H-NMR : May arise from diastereomers or impurities.

- Unexpected melting points : Could indicate polymorphic forms or solvates.

Q. Solutions :

- Repeat synthesis : Ensure reaction completion via TLC .

- Advanced spectroscopy : Use ²D NMR (e.g., COSY, HSQC) or IR to confirm functional groups.

- Thermogravimetric analysis (TGA) : Rule out hydrate formation.

What mechanistic insights exist for the thermal decomposition of this compound?

Advanced Research Question

Decomposition Pathway :

Q. Experimental Validation :

- TGA-MS : Monitor mass loss and gaseous byproducts in real-time.

- Kinetic studies : Calculate activation energy using the Flynn-Wall-Ozawa method.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.